molecular formula C6H7N3O B035442 4-Aminopicolinamide CAS No. 100137-47-1

4-Aminopicolinamide

Cat. No.: B035442
CAS No.: 100137-47-1
M. Wt: 137.14 g/mol
InChI Key: QKNCZYUYGMWQPB-UHFFFAOYSA-N
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Description

4-Aminopicolinamide is a valuable bifunctional heterocyclic building block extensively utilized in medicinal chemistry and drug discovery research. This compound features both an aminopyridine core and a carboxamide group, making it a versatile precursor for the synthesis of diverse small molecule libraries. Its primary research value lies in its application as a key intermediate in the development of kinase inhibitors, particularly due to its ability to act as a hinge-binding motif, mimicking adenine's interactions in ATP-binding pockets. Researchers employ this compound to design and synthesize potential therapeutic agents targeting various cancers, inflammatory diseases, and central nervous system disorders. The electron-rich nitrogen atoms of the pyridine ring and the hydrogen-bonding capabilities of both the amino and amide functionalities allow for precise molecular recognition and optimization of drug-like properties, including solubility and metabolic stability. Furthermore, its well-defined synthetic handle enables straightforward derivatization, facilitating structure-activity relationship (SAR) studies. This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNCZYUYGMWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630860
Record name 4-Aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100137-47-1
Record name 4-Aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopicolinamide
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Synthetic Methodologies and Chemical Transformations of 4 Aminopicolinamide

Established Synthetic Routes for 4-Aminopicolinamide and its Precursors

The preparation of this compound and related compounds typically originates from readily available pyridine (B92270) derivatives, undergoing specific chemical reactions to introduce the amino and amide functionalities.

2-Picolinic acid (pyridine-2-carboxylic acid) serves as a fundamental starting material for various picolinamide (B142947) derivatives. While a direct synthesis of this compound from 2-picolinic acid is not explicitly detailed as a single-step process, related compounds and precursors can be synthesized from 2-picolinic acid derivatives. For instance, 4-aminopicolinic acid can be prepared through the nitration of 2-picolinic acid N-oxide, followed by catalytic hydrogenation of the resulting 4-nitropicolinic acid N-oxide organic-chemistry.org.

In another approach, 4-chloropicolinamide, a crucial precursor for introducing an amino group at the 4-position via substitution, can be synthesized. Picolinic acid can be converted in situ to its corresponding acid chloride using thionyl chloride, which then reacts with amines to form picolinamides acrospharma.co.kr. Interestingly, 4-chloropicolinamides can sometimes be isolated as side products in this reaction, suggesting a route involving chlorination on the pyridine ring during the formation of the acid chloride or subsequent coupling step acrospharma.co.kr.

A key intermediate in the synthesis of certain this compound derivatives is 4-(4-aminophenylamino)-N-methylpicolinamide. This compound (referred to as 4a in some literature) can be prepared from commercially available 2-picolinic acid mdpi.comd-nb.info. The synthesis involves reacting 2-picolinic acid with thionyl chloride, followed by treatment with methylamine (B109427) to yield an intermediate compound (identified as compound 3) mdpi.com. This intermediate is then heated with 4-amino-N-methylbenzamide at 160 °C without a solvent mdpi.comd-nb.info. The reaction mixture is subsequently dissolved in ethanol (B145695) and concentrated hydrochloric acid, and then treated with a 1% aqueous sodium hydroxide (B78521) solution to afford 4-(4-aminophenylamino)-N-methylpicolinamide mdpi.com.

Nucleophilic aromatic substitution (SNAr) is a pivotal strategy for introducing amino groups onto halogenated aromatic systems, including pyridine rings. This reaction type is frequently employed in medicinal chemistry for the formation of carbon-nitrogen bonds core.ac.uk. For this compound and its analogues, SNAr reactions enable the replacement of a halogen atom at the 4-position of a picolinamide scaffold with an amine nucleophile.

A direct example of this strategy involves the reaction of 4-chloropicolinamide with 3-bromoaniline (B18343) to yield 4-((3-bromophenyl)amino)picolinamide nih.gov. This transformation highlights the utility of SNAr in creating diverse 4-amino-substituted picolinamide structures. SNAr reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) core.ac.uk. The use of polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has also been explored to facilitate SNAr reactions under milder, more sustainable conditions, allowing for broad functional group tolerance core.ac.uk.

Table 1: Representative SNAr Reaction Conditions for 4-Halopicolinamides

Starting MaterialNucleophileProductConditionsReference
4-Chloropicolinamide3-Bromoaniline4-((3-Bromophenyl)amino)picolinamideMicrowave irradiation nih.gov

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of various analogues, allowing for the introduction of diverse chemical groups to modify their properties.

Derivatization of this compound often involves the incorporation of substituted aniline (B41778) or cyclohexylamine (B46788) moieties. For example, in the synthesis of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, an intermediate is reacted with a substituted aniline or cyclohexylamine d-nb.info. This process typically involves coupling reactions where the amino group of the picolinamide derivative or a precursor reacts with an appropriately substituted amine, forming a new C-N bond. These strategies are crucial for exploring structure-activity relationships and developing compounds with desired biological activities d-nb.info.

The incorporation of heterocyclic rings, such as 1,2,4-oxadiazole (B8745197), into chemical structures is a common strategy in drug discovery due to their unique bioisosteric properties and wide range of biological activities d-nb.info. While specific examples of this compound directly being derivatized with a 1,2,4-oxadiazole moiety are not extensively detailed, the general synthetic methodologies for 1,2,4-oxadiazoles can be applied to create analogues.

The most common approach for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their activated derivatives, followed by thermal or base-catalyzed cyclization d-nb.infobeilstein-journals.orgthieme-connect.denih.gov. This two-stage protocol typically begins with the O-acylation of amidoximes, which can then undergo intramolecular cyclization d-nb.infonih.gov. One-pot syntheses directly from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents (e.g., DMSO) in the presence of inorganic bases have also been reported as highly efficient d-nb.info. The 1,2,4-oxadiazole core can also replace an amide moiety in certain scaffolds, suggesting its potential as a bioisostere for amide functionalities within this compound analogues.

Table 2: General Methods for 1,2,4-Oxadiazole Synthesis

Synthetic RouteKey ReagentsConditionsReference
Amidoxime Route (Two-stage)Amidoxime, activated carboxylic acid/acyl chlorideO-acylation followed by thermal cyclization (>100 °C) beilstein-journals.orgnih.gov
One-pot Amidoxime RouteAmidoxime, carboxyl derivative/aldehydeAprotic bipolar solvent (e.g., DMSO), inorganic base, room temp. d-nb.info
1,3-Dipolar Cycloaddition of Nitrile Oxides to NitrilesNitrile oxide, nitrileVarious (e.g., catalyst, heating) acrospharma.co.krbeilstein-journals.org

Carbamate (B1207046) Reduction and Carbamoylation

Carbamate reduction and carbamoylation are significant transformations in organic synthesis, often employed for the manipulation of amine functionalities or the introduction of carbamate groups. Carbamoylation typically involves the formation of a carbamate linkage, which can serve as a protecting group for amines or as an intermediate in the synthesis of various nitrogen-containing compounds organic-chemistry.org. For instance, a photoredox-catalyzed carbamoylation of imines has been reported for the synthesis of α-amino acid amides, utilizing 4-amido Hantzsch ester derivatives as precursors to carbamoyl (B1232498) radicals nih.gov. The synthesis of carbamate derivatives can also be achieved through the reaction of amines, carbon dioxide, and halides, or by cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates organic-chemistry.org.

Conversely, carbamate reduction involves the conversion of a carbamate group to another functional group, commonly an amine. Lithium aluminum hydride (LiAlH4) is a known reagent for the reduction of carbamates to amines reddit.com. While these methodologies are broadly applicable in organic chemistry for synthesizing and transforming various compounds, specific detailed research findings on the direct application of carbamate reduction or carbamoylation in the synthesis of this compound were not identified in the current literature review.

Advanced Synthetic Techniques Applied to this compound Synthesis

Advanced synthetic techniques aim to improve the efficiency, speed, and environmental profile of chemical reactions. Two such techniques, microwave-assisted synthesis and high-throughput synthesis approaches, are increasingly utilized in modern chemical research.

Microwave-Assisted Synthesis

Microwave-assisted synthesis leverages microwave irradiation to rapidly heat reaction mixtures, often leading to significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods oatext.commdpi.com. This technique utilizes the ability of mobile electric charges or conducting ions to transform electromagnetic energy into heat, making reactions faster, cleaner, and more economical oatext.com. It has been successfully applied to various organic transformations, including cyclization reactions and the synthesis of heterocyclic compounds mdpi.comnih.govbeilstein-journals.org. Despite its widespread utility in accelerating chemical reactions and enhancing yields, specific applications of microwave-assisted synthesis directly for the preparation of this compound were not found in the consulted sources.

High-Throughput Synthesis Approaches

High-throughput synthesis (HTS), also known as high-throughput experimentation (HTE), is a powerful technique that enables the simultaneous execution of numerous reactions in parallel sigmaaldrich.com. This approach is crucial for rapidly screening and optimizing reaction conditions, identifying new synthetic pathways, and accelerating the discovery process, particularly in drug discovery sigmaaldrich.comrsc.orgchemrxiv.org. HTS often incorporates automated systems, such as robotic plating, automated data collection, and computational analysis, to manage the large number of experiments sigmaaldrich.combeilstein-journals.org. While HTS has revolutionized the efficiency of chemical synthesis by allowing for the rapid generation and evaluation of diverse synthesis pathways chemrxiv.org, specific detailed research findings on its direct application to the synthesis of this compound were not identified in the current review. However, related compounds like 3-aminopicolinamide have been mentioned in the context of high-throughput and combinatorial synthesis for lead compound scale-up crysdotllc.com.

Characterization of Synthesized this compound Derivatives in Research

The rigorous characterization of synthesized compounds is fundamental in chemical research to confirm their structure, purity, and identity. Spectroscopic analysis techniques are indispensable tools for this purpose.

Spectroscopic Analysis (1H-NMR, 13C-NMR, ESI-MS)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely employed for the structural elucidation and characterization of organic compounds.

1H-NMR (Proton Nuclear Magnetic Resonance) and 13C-NMR (Carbon-13 Nuclear Magnetic Resonance): These NMR techniques provide detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. 1H-NMR spectra reveal the number, type, and connectivity of hydrogen atoms in a molecule, while 13C-NMR provides similar information for carbon atoms mdpi.comresearchgate.net. Chemical shifts, splitting patterns, and integration values in 1H-NMR, along with chemical shifts in 13C-NMR, are crucial for confirming the proposed structure of a synthesized compound mdpi.comresearchgate.net. While these techniques are standard for characterizing organic molecules, specific 1H-NMR and 13C-NMR spectroscopic data for this compound were not found in the provided search results.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is a soft ionization technique widely used to determine the molecular weight of compounds and to provide information about their elemental composition rsc.org. It is particularly useful for analyzing polar and thermolabile molecules. The mass-to-charge ratio (m/z) of the molecular ion and its fragments provides definitive evidence for the molecular formula and structural integrity rsc.org. For this compound, with a molecular formula of C6H7N3O, ESI-MS would typically show a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values for various adducts of this compound (e.g., [M+H]+ at 138.06619 m/z, [M+Na]+ at 160.04813 m/z) are available, which can aid in its identification via ESI-MS uni.lu.

Compound Names and PubChem CIDs

Biological Activity and Pharmacological Profiles of 4 Aminopicolinamide

Mechanism of Action and Target Engagement in Research Models

The mechanisms of action of 4-aminopicolinamide and its derivatives in research models are multifaceted, involving interactions with ion channels, neurotransmitter systems, and intracellular signaling pathways.

Modulation of Voltage-Gated Potassium Channels (Kv1 Family) by 4-Aminopyridine (B3432731) and Analogues

4-Aminopyridine (4-AP) is a widely recognized and potent non-selective inhibitor of voltage-gated potassium channels (Kv), particularly those belonging to the Kv1 family, such as Kv1.1 and Kv1.2. selleckchem.comrndsystems.com Its mechanism involves blocking Kv channels from the intracellular side, requiring the channel to be in an open state for effective binding. nih.govnih.gov This blockade prolongs action potentials by reducing the leakage of intracellular K+ ions, thereby enhancing impulse conduction, especially in demyelinated axons. researchgate.netacs.orgwikipedia.org

While 4-AP is a well-studied Kv channel blocker, its effects on neurotransmitter release may also involve direct stimulation of voltage-activated Ca2+ channels (VACCs), independent of Kv channels. nih.gov This suggests a more complex mechanism than previously understood, where 4-AP might facilitate synaptic and neuromuscular transmission through direct interaction with VACCs. nih.gov

Derivatives of 4-aminopyridine have been investigated for their ability to block Kv channels, with variations in potency based on structural modifications. For instance, 3-methyl-4-aminopyridine (3Me4AP) has been found to be approximately 7-fold more potent than 4-AP in blocking Shaker K+ channels. nih.gov Other derivatives like 3-methoxy- and 3-trifluoromethyl-4-aminopyridine (3MeO4AP and 3CF34AP) were less potent, while 2-trifluoromethyl-4-AP (2CF34AP) was significantly less active. nih.gov RNA editing can also modulate the sensitivity of Kv1.1 channels to 4-AP, with edited channels showing a reduced affinity. embopress.org

Table 1: IC50 Values for 4-Aminopyridine and Select Analogues on Kv Channels

Compound NameTarget Kv ChannelIC50 (µM)Reference
4-Aminopyridine (4-AP)Kv1.1170 selleckchem.comrndsystems.com
4-Aminopyridine (4-AP)Kv1.2230 selleckchem.comrndsystems.com
4-Aminopyridine (4-AP)Kv1.1 (Sol-8 cells, +40mV, pH 7.2)89 nih.gov
3-Methyl-4-aminopyridine (3Me4AP)Shaker K+ Channel~7x more potent than 4-AP nih.gov
3-Methoxy-4-aminopyridine (3MeO4AP)Shaker K+ Channel~3-4x less potent than 4-AP nih.gov
3-Trifluoromethyl-4-aminopyridine (3CF34AP)Shaker K+ Channel~3-4x less potent than 4-AP nih.gov
2-Trifluoromethyl-4-aminopyridine (2CF34AP)Shaker K+ Channel~60x less active than 4-AP nih.gov

Enhancement of Neurotransmitter Release (e.g., Acetylcholine, Dopamine)

The enhancement of neurotransmitter release is a key pharmacological effect associated with 4-aminopyridine and, by extension, potentially its analogues like this compound. Neurotransmitter release, a process dependent on calcium influx into presynaptic terminals, is crucial for neuronal communication. wikipedia.orgnobelprize.orgnih.gov 4-AP is known to prolong action potentials by blocking Kv channels, which subsequently increases Ca2+ influx and thereby potentiates neurotransmitter release at the neuromuscular junction. wikipedia.org This mechanism is thought to contribute to its clinical efficacy in conditions like multiple sclerosis, where it can improve motor skills and visual function. wikipedia.org

Beyond Kv channel blockade, some studies suggest that 4-AP can directly stimulate voltage-activated calcium channels, leading to increased neurotransmitter release from both sensory and motor nerve terminals, independent of Kv channels. nih.gov This direct action on calcium channels could be a primary mechanism for facilitating synaptic and neuromuscular transmission. nih.gov

Activity as Positive Allosteric Modulators (PAMs) of Metabotropic Glutamate (B1630785) Receptors (e.g., mGlu4)

Research has identified certain aminopicolinamide derivatives as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4). nih.gov The aminopicolinamide head group has been shown to impart significant mGlu4 PAM activity. nih.gov For instance, one study highlighted the discovery and characterization of a novel chemical scaffold, VU0418506, which is a potent mGlu4 PAM with EC50 values of 68 nM for human receptors and 46 nM for rat receptors. nih.gov This compound demonstrated selectivity against other mGlu receptors, with the exception of the retinally restricted mGlu6. nih.gov

The picolinamide (B142947) scaffold, while effective in conferring mGlu4 PAM activity, has shown limitations in vivo due to instability of the amide bond. nih.gov Despite this, such compounds serve as valuable research tools for acute dosing studies. nih.gov

Inhibition of Kinases (e.g., MKK3, MKK6, p70S6K/Akt) by Picolinamide Derivatives

Picolinamide derivatives have been explored for their kinase inhibitory activities, targeting various kinases involved in critical cellular pathways.

MKK3 and MKK6 Inhibition: Picolinamide-derived compounds have been discovered as efficient and selective inhibitors of Mitogen-activated protein kinase kinase 3 (MKK3) and MKK6. researchgate.net These kinases are responsible for the phosphorylation and activation of p38 MAPK, a key signaling protein in inflammatory responses and cellular stress. researchgate.netjpionline.org For example, specific picolinamide and imidazolopyridine derivatives have demonstrated potent inhibitory activity against MEK3 (MKK3), with IC50 values as low as 4 nM. researchgate.net These compounds have shown high preference for MEK3 and MEK6 over other MAPK kinases. researchgate.net The inhibition of MKK3 and MKK6 is hypothesized to play a crucial role in regulating the p38 pathway without the redundancy observed in downstream effectors. researchgate.net

p70S6K and Akt Inhibition: Picolinamide derivatives have also been implicated in the inhibition of p70S6K and Akt, which are components of the PI3K-Akt-mTOR pathway, a pathway frequently activated in various cancers. researchgate.netnih.gov For instance, rhodium(III)-picolinamide complexes have been shown to decrease the phosphorylation levels of p-PI3K/PI3k, p-mTOR/mTOR, and p-P70S6K/P70S6K, thereby inhibiting the PI3K pathway. researchgate.net Other picolinamide derivatives have been designed and synthesized as potential PIM-1 kinase inhibitors, which can subsequently impact downstream targets like p70S6K and 4E-BP1, leading to suppression of translation. acs.org While some picolinamide analogs might affect FLT3 enzymatic activity, leading to decreased phosphorylation of Akt and p70S6K, some compounds have been shown to directly inhibit p70S6K kinase activity without affecting upstream kinases like PI3K, Akt, or mTOR. nih.gov

Table 2: Kinase Inhibition by Picolinamide Derivatives

Kinase TargetExample Picolinamide DerivativeIC50 / ActivityReference
MEK3 (MKK3)Picolinamide compound 44 nM researchgate.net
MEK3 (MKK3)Imidazolopyridine compound 54 nM researchgate.net
p-P70S6K/P70S6KRhodium(III)-picolinamide complexesDecreased phosphorylation researchgate.net
PIM-1 kinaseCompound 12 (pyridine-based)14.3 nM acs.org
p70S6KHSN431 (amino alkynylisoquinoline derivative with picolinamide moiety)44.7 nM nih.gov

Enzyme Inhibition (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD))

While the direct inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by this compound specifically is not explicitly detailed in the search results, related pyrimidine-4-carboxamide (B1289416) derivatives have been extensively studied as inhibitors of NAPE-PLD. acs.org NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines, including the endocannabinoid anandamide (B1667382) (AEA). acs.org Structure-activity relationship (SAR) studies on pyrimidine-4-carboxamide libraries have led to the identification of potent NAPE-PLD inhibitors, such as LEI-401, through systematic modifications of the pyrimidine (B1678525) scaffold and its substituents. acs.org This suggests that similar structural motifs present in picolinamide derivatives could potentially interact with NAPE-PLD or related enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure like this compound impact its biological activity. While direct SAR studies specifically on "this compound" as the starting scaffold were not extensively detailed across all mechanisms in the search results, information on picolinamide derivatives and 4-aminopyridine analogues provides valuable insights into the structural features that influence their pharmacological profiles.

For Kv channel modulation , SAR studies on 4-aminopyridine derivatives have shown that substitutions at different positions of the pyridine (B92270) ring can significantly alter potency. For example, 3-methyl-4-aminopyridine (3Me4AP) was found to be more potent than 4-AP, while trifluoromethyl and methoxy (B1213986) substitutions generally decreased activity. nih.gov This highlights the importance of the size and electronic nature of substituents on the pyridine ring for optimal Kv channel blockade.

In the context of mGlu4 PAM activity , the aminopicolinamide head group itself has been identified as crucial for significant activity. nih.gov Attempts to cyclize the amide NH portion with the pyridine moiety or replace the picolinamide with other amide bioisosteres or a 2-pyridyl sulfonamide generally resulted in a loss of activity. nih.gov This suggests that the specific arrangement and hydrogen bonding capabilities of the aminopicolinamide moiety are critical for its interaction with the mGlu4 receptor. However, the picolinamide scaffold's in vivo instability due to the amide bond highlights a challenge for further development. nih.gov

For kinase inhibition , particularly for MKK3 and MKK6, picolinamide and imidazolopyridine derivatives have shown potent and selective inhibition. researchgate.net The presence of an isothiazole (B42339) ring in some of these inhibitors suggests that specific heterocyclic moieties can contribute to strong inhibitory activity and selectivity against MAPK kinases. researchgate.net Similarly, for Trk inhibition, the presence of an amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring significantly enhanced activity, and substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) further increased Trk inhibition. mdpi.com This indicates that the position of the picolinamide moiety and the nature of substituents on other parts of the molecule are vital for kinase binding and efficacy.

Impact of Substituents on Potency and Selectivity

Research into the structure-activity relationships (SAR) of compounds incorporating the this compound moiety, or where this compound serves as a synthetic precursor, provides insights into how structural modifications can influence biological activity. For instance, this compound has been mentioned as a derivative (specifically, compound 1-4p) in SAR studies of adamantaniline derivatives aimed at inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) transcriptional activity. In this context, it was observed that compounds containing hydrophilic groups, such as amino and hydroxyl, demonstrated greater potency compared to those with lipophilic substituents like hexyloxyl and octyl. This suggests that the binding site for these substituents might favor a hydrophilic environment nih.gov.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the chemical structure of compounds and their biological activities, enabling the prediction of activity for new or untested molecules japsonline.comslideshare.net. While QSAR modeling is a widely recognized and valuable tool in drug discovery for lead optimization and virtual screening nih.govsemanticscholar.orgmdpi.com, specific QSAR models or detailed analyses developed solely for this compound or a series of its direct derivatives were not identified in the provided search results. The application of QSAR would typically involve a dataset of this compound derivatives with known biological activities to build predictive models, which appears to be an area with limited public data for this specific compound.

In Vitro Biological Evaluation and Cellular Assays

Comprehensive in vitro biological evaluation and cellular assay data focusing directly on this compound are not extensively detailed in the provided search results. Research in this area typically involves assessing a compound's effects on various cellular processes relevant to disease states.

Antiproliferative Activity Against Tumor Cell Lines (e.g., HepG2, HCT116)

Studies directly evaluating the antiproliferative activity of this compound against specific tumor cell lines such as HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) were not found in the search results. While other compounds and natural extracts have demonstrated antiproliferative effects on these cell lines nih.govsums.ac.irmdpi.com, and related picolinamidine derivatives have shown broad antiproliferative activity against various cancer cell lines including colon cancer (SW-620 and HT29) and leukemia (SR and K-562) nih.gov, specific data for this compound itself are not available.

Angiogenesis Inhibition Studies

No specific research findings on the angiogenesis inhibition capabilities of this compound were identified. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and its inhibition is a significant strategy in cancer therapy almacgroup.comwaocp.comfrontiersin.orgmedwinpublishers.com. However, direct studies on this compound's role in inhibiting this process are not detailed in the provided information.

Apoptosis Induction in Cancer Cells

Information regarding the direct induction of apoptosis in cancer cells by this compound was not found in the search results. Apoptosis, or programmed cell death, is a fundamental mechanism by which chemotherapeutic agents eliminate cancer cells plos.org. While 4-aminopyridine (a related but distinct compound) has been shown to induce apoptosis in glioma cells nih.govnih.gov, and various other compounds induce apoptosis in cell lines like HepG2 mdpi.com, specific data demonstrating this effect for this compound is not available.

Cell-Based Screening Methodologies (e.g., MTT Assay)

Research on this compound does not extensively detail its direct evaluation through common cell-based screening methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for its intrinsic biological activity. While MTT assays are widely used to assess cell viability and proliferation in the context of drug screening googleapis.comgoogle.com, available information primarily indicates that this compound serves as a starting material in the synthesis of other compounds that are subsequently subjected to such cellular assays. For instance, it has been used in the preparation of compounds intended for testing in HEK cell lines for activities against targets like Toll-like receptors 7 and 8 google.comnih.gov. However, the observed biological effects in these studies are attributed to the synthesized derivatives, not to this compound itself.

Inhibition of β-Secretase Activity

In Vivo Preclinical Pharmacological Investigations

Direct in vivo preclinical pharmacological investigations focusing solely on this compound are not widely reported in the current scientific literature. The compound is predominantly referenced as a precursor for synthesizing more complex molecules that are then evaluated in various disease models.

Efficacy in Disease Models (e.g., Colon Carcinoma Xenografts, Haloperidol-Induced Catalepsy in Parkinson's Disease Models)

There is no direct evidence indicating the efficacy of this compound in colon carcinoma xenograft models or in models of haloperidol-induced catalepsy relevant to Parkinson's disease. Studies that report efficacy in such disease models, particularly for Parkinson's disease, typically involve 3-aminopicolinamide derivatives, such as VU0477886, which have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGlu4) nih.govnih.gov. These derivatives have shown robust efficacy in reversing haloperidol-induced catalepsy in preclinical rodent models nih.govnih.gov. However, these findings are specific to the derivatives and cannot be directly attributed to this compound.

Neuroprotective Effects in Neurodegenerative Models (e.g., Experimental Autoimmune Encephalomyelitis (EAE) in MS)

Direct neuroprotective effects of this compound in neurodegenerative models, such as Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis (MS), are not documented. While the broader class of mGlu4 PAMs, which includes certain picolinamide derivatives, has been suggested to possess neuroprotective potential nih.govnih.gov, this is a general characteristic of the class and not a specific finding for this compound.

Assessment of CNS Penetration (Brain:Plasma Kp)

Data regarding the central nervous system (CNS) penetration, specifically brain:plasma Kp ratios, for this compound itself is not available in the provided search results. CNS penetration data, such as a brain:plasma Kp of 1.3, has been reported for 3-aminopicolinamide derivatives like VU0477886, indicating their ability to cross the blood-brain barrier nih.govnih.gov. However, this information pertains to these specific derivatives and not to this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) relationships for this compound are not detailed in the available literature. PK/PD studies, which describe how a compound is absorbed, distributed, metabolized, and excreted (PK) and how it exerts its effects at the site of action (PD), are typically conducted for compounds intended as active pharmaceutical ingredients. While PK/PD profiles have been established for various picolinamide derivatives in the context of their specific therapeutic applications nih.govnih.govcore.ac.ukmedicilon.com.cn, such data for this compound as a standalone compound are not reported.

Medicinal Chemistry and Drug Discovery Efforts for 4 Aminopicolinamide Based Compounds

Lead Identification and Optimization Strategies

The journey from a chemical compound to a potential drug candidate is multifaceted, involving the identification of initial "hits" and their subsequent optimization into "leads" with improved potency and drug-like properties. For 4-aminopicolinamide-based compounds, several key strategies have been instrumental.

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening for identifying starting points for drug discovery. nih.gov This method utilizes small chemical fragments, typically with molecular weights under 300 Daltons, which are screened for weak binding to a biological target. mdpi.comyoutube.com Due to their low complexity, these fragments can form high-quality interactions with the target, making them efficient starting points for building more potent molecules. youtube.com The core principle of FBDD lies in the concept of ligand efficiency, which relates the binding energy of a compound to its size. nih.gov

While direct examples of FBDD campaigns starting with the this compound fragment are not extensively documented in publicly available literature, the closely related 4-amino-pyridopyrimidine scaffold has been successfully employed in an FBDD approach to identify inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). researchgate.net In this study, a fragment with excellent ligand efficiency was identified and subsequently optimized, leading to a potent and selective inhibitor. researchgate.net This example highlights the potential of using aminopyridine-based fragments, such as this compound, as starting points for developing novel therapeutics. The process typically involves growing the initial fragment hit by adding chemical moieties to occupy adjacent pockets of the binding site, or by linking two or more fragments that bind to different sites on the target protein. researchgate.net

Table 1: Key Principles of Fragment-Based Drug Discovery (FBDD)

PrincipleDescription
Fragment Libraries Collections of low molecular weight compounds (typically < 300 Da) that are screened for binding to a biological target.
Ligand Efficiency A metric used to assess the quality of a fragment hit, relating its binding affinity to the number of non-hydrogen atoms.
Fragment Growing A strategy where a confirmed fragment hit is elaborated by adding chemical groups to improve its binding affinity and other properties.
Fragment Linking A technique where two or more fragments that bind to adjacent sites on a target are connected to create a more potent molecule.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large collections of chemical compounds, known as compound libraries, for their ability to modulate a specific biological target. nih.gov This automated process allows for the screening of hundreds of thousands to millions of compounds in a short period, identifying "hits" that can be further investigated. nih.gov HTS assays can be either biochemical, measuring the effect of a compound on a purified target protein, or cell-based, assessing the compound's effect in a cellular context. nih.gov

Compound libraries used in HTS are diverse and can include collections of synthetic small molecules, natural products, and FDA-approved drugs. stanford.edu The success of an HTS campaign is dependent on the quality of the compound library, the robustness of the biological assay, and the efficiency of the screening process. nih.gov While specific HTS campaigns that have identified this compound as a primary hit are not widely reported, the picolinamide (B142947) scaffold is present in various screening libraries. The identification of pyridinylpiperazine ureas as TRPV1 vanilloid receptor ligands through HTS demonstrates the utility of this approach for finding hits within the broader class of pyridine-containing compounds. ucsf.edu

Table 2: Stages of a Typical High-Throughput Screening (HTS) Campaign

StageDescription
Assay Development Creation of a robust and reproducible biological assay suitable for automated screening.
Pilot Screen A smaller-scale screen to validate the assay performance and identify potential issues before the full-scale screen. ucsf.edu
Primary Screen The large-scale screening of the entire compound library to identify initial "hits".
Hit Confirmation Re-testing of the initial hits to confirm their activity and eliminate false positives.
Dose-Response Analysis Characterization of the potency of the confirmed hits by testing them at multiple concentrations.
Secondary Assays Further testing of the confirmed hits in different assays to understand their mechanism of action and selectivity.

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, structurally distinct compounds that retain the biological activity of a known active molecule. researchgate.netacs.org This approach is valuable for overcoming issues with an existing chemical series, such as poor pharmacokinetic properties or intellectual property limitations. acs.org By replacing the core structure, or scaffold, of a molecule while preserving the key pharmacophoric elements responsible for its biological activity, chemists can explore novel chemical space. acs.orgcncb.ac.cnnih.gov

The picolinamide scaffold has been a subject of scaffold hopping endeavors. For instance, in the development of new fungicides, molecular modeling and electrostatic analysis were used to identify bicyclic isosteres as replacements for a macrocyclic natural product containing a picolinamide moiety. acs.orgcncb.ac.cnnih.gov This structure-based approach led to the design and synthesis of novel heterocyclic replacements with promising fungicidal activity. acs.orgcncb.ac.cnnih.gov This demonstrates a successful application of scaffold hopping to evolve the picolinamide core into new chemical entities with desired biological functions. acs.orgcncb.ac.cnnih.gov

Analog design, a related strategy, involves making smaller, systematic modifications to a lead compound to improve its properties. This can include altering substituents, changing ring sizes, or introducing or removing functional groups to enhance potency, selectivity, and metabolic stability.

Computational Approaches in Drug Design

In recent years, computational methods have become indispensable in the drug discovery process, accelerating the identification and optimization of new drug candidates. These in silico techniques offer a cost-effective and time-efficient way to explore vast chemical spaces and gain insights into drug-target interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. cmjpublishers.com By simulating the interaction between a ligand, such as a this compound derivative, and the three-dimensional structure of its target, molecular docking can provide valuable information about the binding mode, affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov

This method is widely used to rationalize the structure-activity relationships (SAR) of a series of compounds and to guide the design of new analogs with improved potency. For example, molecular docking studies have been performed on 4-[(quinolin-4-yl)amino]benzamide derivatives to understand their binding to the RNA polymerase of the influenza virus. semanticscholar.org Similarly, docking studies on pyridine-4-carbohydrazide derivatives have shed light on their interactions with DNA. cmjpublishers.com These studies, on structurally related compounds, illustrate how molecular docking can be applied to understand the binding of this compound-based molecules to their respective targets.

Table 3: Key Information Obtained from Molecular Docking Studies

InformationDescription
Binding Pose The predicted three-dimensional orientation of the ligand within the target's binding site.
Binding Affinity An estimated score representing the strength of the interaction between the ligand and the target.
Key Interactions Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand.
Structure-Activity Relationship (SAR) Rationalization of why certain chemical modifications lead to changes in biological activity.

Virtual screening is a computational approach that involves the screening of large libraries of chemical compounds against a target of known structure. nih.gov Unlike HTS, which involves the physical testing of compounds, virtual screening is performed on a computer, allowing for the rapid and cost-effective evaluation of millions of potential drug candidates. researchgate.net There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening utilizes molecular docking to predict the binding of compounds to a target's three-dimensional structure. researchgate.net Ligand-based virtual screening, on the other hand, uses the chemical structures of known active compounds to identify other molecules with similar properties.

The use of virtual screening to explore vast chemical libraries, such as the Enamine REAL library containing billions of compounds, has shown promise in identifying novel hits. nih.gov While specific virtual screening campaigns targeting the this compound scaffold are not extensively detailed in the literature, the general methodology is broadly applicable. youtube.com By creating virtual libraries based on the this compound core and screening them against various biological targets, it is possible to identify novel starting points for drug discovery programs.

In Silico Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

In the early stages of drug discovery, in silico models are extensively utilized to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. These computational techniques allow researchers to screen large libraries of compounds, identify candidates with desirable pharmacokinetic profiles, and prioritize them for further development, thereby reducing the time and expense of laboratory experiments.

While specific in silico ADME prediction studies for this compound derivatives were not prominently featured in the reviewed literature, research on structurally related compounds provides insight into the types of properties evaluated. For instance, studies on 4-aminoquinoline (B48711) derivatives designed as multifunctional agents for Alzheimer's disease included ADME predictions which indicated that lead compounds possessed suitable pharmacokinetic and drug-like properties. nih.gov Similarly, in silico studies were conducted on new peptide derivatives of 4-aminopyridine (B3432731), a related scaffold, to assess their ADME characteristics as part of an effort to develop agents for neurodegenerative disorders. nih.gov These predictive analyses typically evaluate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential metabolism by cytochrome P450 enzymes. nih.govmdpi.commdpi.com

Development of Therapeutic Agents from this compound Scaffolds

The this compound chemical scaffold has served as a foundational structure for the development of various therapeutic agents, particularly in the field of oncology and potentially for neurodegenerative disorders.

The this compound core has been successfully exploited to design and synthesize novel compounds with significant antiproliferative activity. Researchers have developed derivatives aimed at molecular targets that are crucial for cancer cell growth and survival.

One line of research focused on creating a series of 4-(4-aminophenoxy)picolinamide derivatives designed as c-Met kinase inhibitors. The c-Met protein is a receptor tyrosine kinase that plays a role in tumor progression, and its inhibition is a key strategy in targeted cancer therapy. In this study, a total of 36 derivatives were synthesized, with most exhibiting moderate to excellent antiproliferative activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. One lead compound demonstrated a potent IC₅₀ value of 46.5 nM against c-Met kinase and also showed favorable pharmacokinetic properties in rat models. researchgate.net

Another study developed novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. These compounds were evaluated against human cancer cell lines HepG2 (liver cancer) and HCT116 (colon cancer), with most derivatives showing inhibitory activity in the low micromolar range. The most potent compound from this series, designated 5q, was found to possess broad-spectrum antiproliferative activity. Further in vivo studies in mice with colon carcinoma demonstrated that this compound could slow cancer progression by suppressing angiogenesis (the formation of new blood vessels) and inducing apoptosis (programmed cell death) and necrosis in tumor cells. nih.gov

Preclinical Safety and Toxicology Studies of 4 Aminopicolinamide and Its Derivatives

General Principles of Preclinical Safety Evaluation

The general principles of preclinical safety evaluation involve a systematic approach to assess the potential for a compound to cause harm before it is introduced into human subjects. This process typically includes a series of studies to identify target organs of toxicity, characterize dose-response relationships, and determine reversibility or irreversibility of effects. Key aspects of preclinical safety evaluation include acute toxicity studies, repeated-dose toxicity studies (though not explicitly requested for 4-Aminopicolinamide in this outline, it's a general principle), genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments medicilon.com.cn. The aim is to generate a comprehensive toxicological profile that informs risk assessment and guides the design of clinical trials.

In Vitro and In Vivo Toxicity Assessments

Toxicity assessments for chemical compounds like this compound involve both in vitro (cell-based) and in vivo (animal) studies to provide a holistic view of potential adverse effects.

Acute Toxicity Studies

Acute toxicity studies are conducted to determine the adverse effects of a substance resulting from a single exposure or multiple exposures within a short period (typically 24 hours). For this compound, available data indicates "no data available" for acute oral, inhalation, and dermal toxicity chemicalbook.com. Similarly, for skin corrosion/irritation, serious eye damage/irritation, and respiratory or skin sensitization, no data is available chemicalbook.com. However, it is classified with hazard statements such as "Fatal if swallowed" (H300), "Toxic in contact with skin or if inhaled" (H311 + H331), and "Causes severe skin burns and eye damage" (H314) sigmaaldrich.com. This suggests that while specific LD50/LC50 values might not be readily published in the provided snippets, the compound is considered to have significant acute hazards based on GHS classification sigmaaldrich.com.

For a related compound, 4-aminophenol (B1666318), studies have shown low acute dermal toxicity in animals, with an LD50 in Wistar rats reported to be >5000 mg/kg body weight, with no deaths and only brown discoloration at the application site industrialchemicals.gov.au. In New Zealand White rabbits, the dermal LD50 was >8000 mg/kg body weight, with all animals surviving and no toxic effects observed at doses of 2000, 4000, or 8000 mg/kg body weight industrialchemicals.gov.au. Inhalation studies with 4-aminophenol dust in rats at 3.42 mg/L for four hours showed no treatment-related effects, with an LC50 above 3.42 mg/L industrialchemicals.gov.au. Another study with 10 albino rats exposed to 5.91 mg/L for one hour also showed no signs of toxicity or mortalities industrialchemicals.gov.au. These findings highlight the importance of considering structural analogs when specific data for this compound is limited, though direct extrapolation should be done with caution.

Cytotoxicity Screening in Cell Lines

Cytotoxicity screening in cell lines is a crucial in vitro assessment to evaluate the direct toxic effects of a compound on various cell types. These studies help identify potential cellular targets of toxicity and provide initial insights into mechanisms of action. While direct cytotoxicity data for this compound itself is not extensively detailed in the provided snippets, related compounds and general principles of cytotoxicity screening are mentioned.

For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are derivatives with a 4-amino group, were tested in vitro against human and mouse cell lines, including BALB 3T3 and MCF-10A cells, and generally showed safety, making them suitable for further antitumor activity experiments mdpi.com. The antiproliferative activity of these derivatives was estimated using the MTT test against MCF-10A, MCF-7, and MDA-MB-231 cell lines mdpi.com. One derivative, compound 2, showed the best antiproliferative effect on the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) mdpi.com. Another derivative, compound 3, showed the highest selective index (SI = 19.3) for MCF-7 cells, while compound 2 had the highest SI (SI = 3.7) for MDA-MB-231 cells mdpi.com.

In broader cytotoxicity studies, the viability of untreated control cells corresponds to 100%, and some extracts, like 80% EtOH, chloroform, and aqueous extracts, exhibited weaker cytotoxicity profiles against the MCF-7 cell line (IC50 > 100 µg/mL) scielo.sa.cr. Importantly, these extracts did not show cytotoxic effects on MCF10A, a normal human mammary epithelial cell line scielo.sa.cr. This demonstrates the utility of comparing effects on cancer versus normal cell lines to assess selectivity.

Table 1: Cytotoxicity Screening Examples of Related Compounds

Compound Class/DerivativeCell Line (Cancer)Cell Line (Normal)IC50 (µg/mL) / EffectSelective Index (SI)Reference
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7MCF-10A4.3 ± 0.11 µg/mL (antiproliferative)- mdpi.com
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3)MCF-7MCF-10A-19.3 mdpi.com
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MDA-MB-231MCF-10A-3.7 mdpi.com
80% EtOH extract (Senna alata)MCF-7MCF10A>100 µg/mL (weaker cytotoxicity)Not analyzed scielo.sa.cr
Chloroform extract (Senna alata)MCF-7MCF10A>100 µg/mL (weaker cytotoxicity)Not analyzed scielo.sa.cr
Aqueous extract (Senna alata)MCF-7MCF10A>100 µg/mL (weaker cytotoxicity)Not analyzed scielo.sa.cr

Mechanistic Toxicology Investigations

Mechanistic toxicology investigations aim to understand the molecular and cellular events that lead to toxicity. This involves identifying specific biological targets, pathways, and cellular processes that are perturbed by the compound.

Molecular and Cellular Mechanisms of Toxicity

The molecular and cellular mechanisms of toxicity for chemical compounds can involve various pathways, including oxidative stress, mitochondrial dysfunction, DNA damage, and apoptosis evotec.comnih.gov. For example, some drugs induce oxidative stress by forming reactive oxygen species (ROS), which can damage lipid membranes through lipid peroxidation, modify DNA bases, and affect proteins by peroxidation or alteration of their structure and function evotec.com.

While direct detailed molecular mechanisms for this compound are not explicitly provided, its classification as causing severe skin burns and eye damage sigmaaldrich.com suggests direct chemical reactivity with biological molecules, potentially involving protein denaturation or cell membrane disruption. Additionally, the broader class of monoaminopyridines, to which this compound belongs, are known to be acutely toxic compounds epa.gov. Part of this toxicity may be attributed to their ability to block K+ channels, which can lead to effects such as convulsions or seizures epa.gov.

Impact on Specific Biological Systems and Pathways

The impact of a compound on specific biological systems and pathways is crucial for understanding its toxicological profile. For this compound, its classification as "Toxic to aquatic life with long lasting effects" (H411) sigmaaldrich.com indicates an environmental impact on biological systems, suggesting potential effects on aquatic organisms and ecosystems.

More broadly, preclinical studies on picolinamide-based positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which share a picolinamide (B142947) core scaffold, have been characterized for their effects on specific biological systems nih.gov. For instance, VU0418506, a novel mGlu4 PAM derived from a picolinamide core, was found to autoinduce CYP1A2 activity nih.gov. While this limits its use in chronic dosing assays, it highlights an impact on cytochrome P450 enzymes, which are critical for drug metabolism and detoxification pathways nih.gov. The modulation of kinase signaling pathways is also a known mechanism of drug-induced toxicity, with MAP kinases playing a key role in oxidative stress responses leading to pro-apoptotic signaling evotec.com.

The ability to block K+ channels, as observed with the broader class of monoaminopyridines, indicates a direct impact on neuronal excitability and the central nervous system epa.govnih.gov. This mechanism can lead to severe neurological effects, including altered mental status, seizures, tremor, choreoathetosis, and dystonia nih.gov.

Table 2: Impact on Specific Biological Systems and Pathways

Biological System/PathwayObserved Impact/MechanismRelated Compound/ClassReference
Aquatic EnvironmentToxic with long-lasting effectsThis compound sigmaaldrich.com
Cytochrome P450 1A2 (CYP1A2)Autoinduction of activityVU0418506 (picolinamide derivative) nih.gov
Potassium (K+) ChannelsBlockade, leading to hyperexcitabilityMonoaminopyridines (class including 4-aminopyridine) epa.govnih.gov
Central Nervous SystemNeurological effects (e.g., seizures, tremor, altered mental status)Monoaminopyridines (class including 4-aminopyridine) epa.govnih.gov
Cellular MembranesDisruption/Damage (implied by skin/eye corrosion)This compound sigmaaldrich.com

Analytical Methodologies for 4 Aminopicolinamide Research

Chromatographic Techniques for Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying components in a mixture. For 4-Aminopicolinamide, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique extensively used for the analysis and purification of various chemical compounds, including this compound. It is particularly valuable for determining the purity of synthesized compounds and for separating enantiomers. For instance, HPLC analysis has been employed to determine the enantiomer ratios of purified compounds, utilizing columns such as 0.45 cm x 25 cm with stationary phases like IA, AD, or OD googleapis.com.

In related analytical contexts, HPLC has been applied in metabolic stability studies. An Agilent 1200 LC system, equipped with an HC-C18(2) column maintained at 25 °C, was used. The mobile phase comprised methanol (B129727) (solvent A) and water (solvent B), with a gradient elution from 30% to 99% solvent A at a flow rate of 1 mL/min. UV signals were typically recorded at 254 nm for detection nih.gov. Preparative HPLC, specifically on a Waters Acquity Ultra Performance LC with a C18 column (Gemini, 150 x 21.2 mm, Phenomenex), has also been used for the purification of structurally similar compounds, with final compound purity often assessed by integrating UV intensity via HPLC, demonstrating purities greater than 95% acs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for the qualitative and quantitative analysis of this compound and its derivatives. Analytical LC/MS is frequently performed using systems such as a Waters Acquity™ coupled with a Waters SQD mass spectrometer. Typical chromatographic conditions include an XBridge™ C18 column (1.7 µm, 2.1 x 50 mm). The mobile phase often consists of Water with 0.1% formic acid (Solvent A) and Acetonitrile (B52724) with 0.1% formic acid (Solvent B). A common gradient method involves a 5-minute total run time, transitioning from 5% B to 99% B over 4 minutes, at a flow rate of 0.3 mL/min. Mass spectral data are typically acquired in electrospray positive mode (ESI+) across a mass range of 100-2000 amu googleapis.comgoogle.com.

Other LC-MS/MS setups include an Applied Biosystem-API 3200 with Shimadzu LC, sometimes employing direct mass analysis with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water. An Applied Biosystems-API-2000 with Agilent LC has also been noted, utilizing a Waters Symmetry C-18 Column (4.6 x 75mm) with 3.5 micron particles and a flow rate of 1 mL/min google.com. LC-MS is also routinely used to monitor the completion of chemical reactions acs.org.

Gas Chromatography-Mass Spectrometry (GC-MS)

While Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for volatile and thermally stable compounds, specific applications or detailed methodologies for the direct analysis of this compound using GC-MS were not prominently detailed in the provided research findings. For compounds like this compound, which possess amide functionalities and may exhibit lower volatility or thermal stability, liquid chromatography-based techniques (HPLC and LC-MS/MS) are generally preferred and more widely reported for their analysis.

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods provide crucial information about the structural identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely applied to characterize this compound and its related structures. NMR experiments are commonly conducted on Bruker instruments, with various field strengths such as 300/75 MHz (AV-300), 400/101 MHz (AV-400, DMX-400), 500/126 MHz (AV-500), and 600/151 MHz (AV-600) acs.org. Chemical shifts (δ) are typically reported in parts per million (ppm) relative to internal standards like tetramethylsilane (B1202638) (TMS) or the solvent itself (e.g., CDCl₃, DMSO-d₆) acs.org.

For a closely related compound, 3-aminopicolinamide, detailed NMR data illustrate the typical spectroscopic fingerprints:

¹H NMR (400.1 MHz, DMSO-d₆) δ (ppm): 7.97 (2H, m), 7.90 (2H, m), 7.14 (1H, d, J = 8.5 Hz), 6.76 (1H, d, J = 2.4 Hz), 6.60 (1H, dd, J = 8.6 Hz, J = 2.4 Hz), 5.74 (2H, s, –NH₂). nih.gov

¹³C NMR (100.6 MHz, DMSO-d₆) δ (ppm): 167.5, 151.5, 135.3, 132.7, 131.78, 131.76, 123.9, 116.5, 113.6, 113.0. nih.gov

These data provide characteristic chemical shifts and coupling patterns that are indicative of the specific atomic environments within the molecule, aiding in confirming its structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for identifying its fragmentation patterns. Low-resolution mass spectra are often acquired using instruments like Agilent 6120 or 6150, typically equipped with an Electrospray Ionization (ESI) source. Common ESI parameters include a fragmentor voltage of 70, a capillary voltage of 3000 V, a nebulizer pressure of 30 psig, a drying gas flow of 13 L/min, and a drying gas temperature of 350 °C nih.gov.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, essential for confirming molecular formulas. HRMS instruments, such as the LTQ Orbitrap (Thermo Finnigan) or Synapt G2-Si (Waters), are frequently used with an electrospray ion source in positive mode. Typical settings include a source voltage of 3.5 kV, a sheath gas flow of 10 mL/min, and a capillary temperature of 250 °C, achieving resolutions up to R = 60,000 at m/z 400 acs.org.

Predicted Collision Cross Section (CCS) values for this compound adducts are also available, which can be useful for identification in ion mobility-mass spectrometry experiments. For instance, the predicted CCS values (Ų) for common adducts are: [M+H]⁺ at 125.6, [M+Na]⁺ at 136.4, [M+NH₄]⁺ at 133.2, [M+K]⁺ at 132.0, and [M-H]⁻ at 127.5 uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺138.06619125.6
[M+Na]⁺160.04813136.4
[M+NH₄]⁺155.09273133.2
[M+K]⁺176.02207132.0
[M-H]⁻136.05163127.5
[M+Na-2H]⁻158.03358132.0
[M]⁺137.05836127.3
[M]⁻137.05946127.3

Table 2: Representative NMR Data for 3-Aminopicolinamide nih.gov

NMR TypeFrequency (MHz)SolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment (if available)
¹H NMR400.1DMSO-d₆7.97m-2H-
7.90m-2H-
7.14d8.51H-
6.76d2.41H-
6.60dd8.6, 2.41H-
5.74s-2H-NH₂
¹³C NMR100.6DMSO-d₆167.5----
151.5----
135.3----
132.7----
131.78----
131.76----
123.9----
116.5----
113.6----
113.0----

Method Development and Validation for Pharmaceutical Analysis

The development and validation of analytical methods for pharmaceutical compounds like this compound are critical steps in ensuring the quality, safety, and efficacy of drug products. This process involves a systematic evaluation of various parameters to confirm the method's performance characteristics. High-Performance Liquid Chromatography (HPLC) is a dominant separation technique widely used in pharmaceutical analysis for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their degradation products pharmtech.comeuropa.eu. Validation of an HPLC method typically assesses parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness, often adhering to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH) pharmtech.comeuropa.eusepscience.commastelf.com.

Sensitivity, Selectivity, and Specificity

Sensitivity refers to the ability of an analytical method to produce a change in response for a given change in the concentration of the analyte europa.eu. In the context of chromatographic methods, sensitivity is often related to the slope of the calibration curve sepscience.comeuropa.eu. A highly sensitive method can detect small variations in analyte concentration, which is crucial for impurity analysis or quantifying active ingredients at low levels.

Selectivity and Specificity are often used interchangeably, though they have distinct meanings in analytical chemistry loesungsfabrik.de.

Specificity is defined as the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients loesungsfabrik.decore.ac.ukwu.ac.th. For separation techniques like HPLC, specificity is demonstrated by ensuring that the analyte peak is well-resolved from other potential interfering substances, ideally with a baseline resolution of at least 1.5 from the nearest eluting peaks europa.eu. This involves analyzing samples containing the analyte along with known impurities, degradation products, and excipients to confirm that no interference occurs at the analyte's retention time loesungsfabrik.de.

Selectivity , in a broader sense, refers to the ability of a method to detect multiple chemical entities, some of which may or may not be distinct core.ac.uk. A method that exclusively detects a single analyte is considered specific, while a method detecting multiple entities is selective core.ac.uk. In practice, achieving absolute specificity is rare, and methods are typically developed to be highly selective for the analyte of interest core.ac.uk.

For an uncharacterized compound like this compound in a pharmaceutical context, demonstrating specificity would involve preparing samples spiked with potential impurities or degradation products and ensuring the method can accurately quantify this compound without interference loesungsfabrik.de.

Detailed Research Findings (Illustrative Example - No specific data for this compound found): While specific data for this compound is not available in the search results, in a typical HPLC method validation for a pharmaceutical compound, specificity is confirmed by analyzing:

Blank samples (mobile phase, diluent).

Placebo samples (matrix without the active ingredient).

Standard solutions of the analyte.

Sample solutions spiked with known impurities and degradation products.

Forced degradation samples (analyte subjected to stress conditions like acid, base, oxidation, heat, light) to generate degradation products nih.gov.

The chromatograms from these analyses are compared to ensure that the peak corresponding to this compound is well-separated from all other peaks, and its purity angle is less than the threshold, indicating peak purity pharmtech.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the lowest concentrations of an analyte that an analytical method can reliably measure sepscience.comeflm.eunih.gov.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy researchgate.netsepscience.com. It represents the point at which the analyte's signal is distinguishable from the background noise sepscience.comsepscience.com. The ICH guidelines suggest that LOD can be determined by visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve sepscience.comsepscience.com. A commonly accepted signal-to-noise ratio for LOD is 3:1 or 2:1 sepscience.comsepscience.com.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be quantified with acceptable precision and accuracy under the stated experimental conditions eflm.eunih.govresearchgate.netsepscience.com. The LOQ is always greater than or equal to the LOD nih.gov. For LOQ, the ICH guidelines suggest a signal-to-noise ratio of 10:1 sepscience.comsepscience.com. Alternatively, it can be calculated using the standard deviation of the response and the slope of the calibration curve sepscience.comsepscience.com. The LOQ is typically the concentration at which the imprecision (coefficient of variation) of the method is acceptable, often around 5% nih.gov.

Detailed Research Findings (Illustrative Example - No specific data for this compound found): For this compound, if an HPLC method were developed, the LOD and LOQ would be determined during the validation phase.

Determination based on Signal-to-Noise Ratio: This involves preparing solutions of the analyte at decreasing concentrations and injecting them into the HPLC system. The signal-to-noise ratio (S/N) is then measured. The concentration at which the S/N is approximately 3:1 would be considered the LOD, and the concentration at which the S/N is approximately 10:1 would be the LOQ sepscience.comsepscience.com.

Determination based on Standard Deviation of the Response and the Slope: This method involves analyzing a number of blank samples or samples near the detection limit. The standard deviation of the responses (σ) and the slope of the calibration curve (S) are used in the following formulas sepscience.comsepscience.com:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Hypothetical Data Table for LOD and LOQ (Illustrative, not actual data for this compound):

ParameterValue (Hypothetical)Method of Determination
LOD0.05 µg/mLSignal-to-Noise (3:1)
LOQ0.15 µg/mLSignal-to-Noise (10:1)

Note: The values presented in the table above are purely hypothetical and are used for illustrative purposes to demonstrate how such data would be presented if specific research findings for this compound were available.

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Applications Beyond Current Indications

Given the structural versatility of picolinamide (B142947) derivatives, future research will likely delve into uncovering new therapeutic applications for 4-Aminopicolinamide and its analogues. This includes exploring its potential in disease areas where its core scaffold might offer novel mechanisms of action. For example, while 4-aminopyridine (B3432731) has established use in neurological conditions, ongoing research suggests it may possess additional neuroprotective properties beyond its symptomatic effects. Similarly, the use of this compound in the synthesis of compounds targeting Toll-like receptors 7 and 8 for autoimmune diseases like SLE and lupus nephritis highlights a promising avenue for further investigation.

The exploration could extend to:

Infectious Diseases: Investigating activity against emerging pathogens or drug-resistant strains, similar to how other 4-aminoquinolines are being developed as next-generation antimalarial compounds.

Oncology: Building upon the insights from 3-aminopicolinamide as an MKK3/6 inhibitor, further exploring the kinase inhibition potential of this compound derivatives in various cancer types.

Rare Diseases: Screening for activity in rare or neglected diseases where current therapeutic options are limited, potentially identifying novel targets or pathways.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Computational methods and artificial intelligence (AI) are transforming drug discovery by accelerating the identification and optimization of drug candidates. For this compound, these technologies will play a crucial role in future research:

Virtual Screening and Hit Identification: AI algorithms, particularly deep learning models, can predict binding affinities and other properties, enabling rapid virtual screening of vast chemical libraries to identify new hits with the this compound scaffold or related structures. This can significantly reduce the time and resources needed for experimental testing.

De Novo Drug Design: Generative AI models can design novel chemical structures from scratch, learning from existing datasets of active compounds. This capability could be leveraged to design entirely new this compound analogues with desired therapeutic properties, exploring previously uncharted chemical spaces.

Molecular Docking and Dynamics Simulations: Computational techniques like molecular docking simulate interactions between a drug and its target, predicting affinity and providing insights into the likelihood of target engagement. Molecular dynamics simulations can further elucidate the dynamic behavior of these interactions at an atomic level. These methods can guide the rational design of this compound derivatives with improved binding characteristics to specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: QSAR models can correlate chemical structure with biological activity, while computational tools can predict absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties. These predictions can guide the design of analogues with improved pharmacokinetic profiles and reduced off-target effects, enhancing the efficiency of lead optimization.

Development of Next-Generation Analogues with Improved Efficacy and Safety Profiles

The synthesis and evaluation of next-generation analogues of this compound will be a continuous focus, aiming to enhance therapeutic efficacy, improve selectivity, and optimize pharmacokinetic properties. This involves:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to understand how structural modifications to the this compound scaffold impact its biological activity and physicochemical properties. This iterative process of design, synthesis, and testing will guide the development of more potent and selective compounds.

Targeted Modifications: Based on mechanistic insights and computational predictions, specific modifications can be introduced to address identified limitations, such as improving metabolic stability or enhancing target specificity. For instance, in the development of 4-aminoquinoline (B48711) antimalarial compounds, modifications to alkyl groups on the aminoalkyl side chain were found to be important for activity against resistant strains.

Prodrug Strategies: Exploring prodrug approaches could improve the bioavailability, solubility, or targeted delivery of this compound derivatives, allowing for more effective therapeutic concentrations at the site of action.

Combination Therapies: Developing analogues that can be effectively combined with existing therapies to achieve synergistic effects or overcome drug resistance, similar to strategies employed in antimalarial drug development.

Integration of Omics Technologies in Mechanistic Studies

The integration of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics, etc.) offers a comprehensive approach to understanding the complex biological mechanisms underlying disease and drug action. For this compound, 'omics' technologies will be vital in:

Elucidating Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), or metabolic pathways (metabolomics) in response to this compound or its analogues, researchers can gain a deeper understanding of their precise molecular targets and downstream effects.

Identifying Biomarkers: Omics data can help identify biomarkers that predict patient response to treatment, monitor disease progression, or indicate potential resistance mechanisms. This is crucial for developing personalized medicine approaches.

Understanding Resistance Mechanisms: In cases where resistance to this compound analogues might emerge, multi-omics can systematically elucidate the underlying mechanisms, providing insights for developing strategies to circumvent resistance.

Systems Biology Approaches: Integrating data from multiple 'omics' layers allows for a systems-level understanding of how this compound interacts with biological networks, providing a more holistic view of its pharmacological effects.

Translational Research and Clinical Trial Design Considerations

Translational research bridges the gap between basic scientific discoveries and their application in patient care, with clinical trials being a critical component. For this compound, future translational efforts and clinical trial designs will need to consider:

Biomarker-Driven Trials: Designing clinical trials that incorporate identified 'omics'-based biomarkers to stratify patients, predict response, or monitor efficacy, thereby optimizing patient selection and trial outcomes.

Adaptive Trial Designs: Utilizing adaptive clinical trial designs that allow for modifications based on accumulating data, such as dose adjustments or patient population changes, which can accelerate development and reduce costs.

Real-World Data Integration: Incorporating real-world data (RWD) from electronic health records, registries, and wearable devices to complement traditional clinical trial data, providing a broader understanding of the compound's effectiveness and safety in diverse patient populations.

Patient-Centric Approaches: Designing trials with a patient-centric focus, considering patient preferences, quality of life, and incorporating patient-reported outcomes to ensure the developed therapies address unmet patient needs.

Early Phase Clinical Trials with Mechanistic Endpoints: For novel indications, early-phase clinical trials (Phase I/II) will be crucial, focusing not only on safety but also on robust mechanistic endpoints derived from preclinical 'omics' studies to confirm target engagement and biological activity in humans.

Q & A

Q. How do computational models predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental soil adsorption studies and aquatic toxicity assays (e.g., Daphnia magna EC₅₀) .

Data Management and Ethical Compliance

Q. What protocols ensure ethical and reproducible data reporting for this compound research?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) for real-time data entry. Disclose conflicts of interest and comply with institutional review board (IRB) guidelines for biological studies .

Q. How should researchers conduct systematic literature reviews on this compound?

  • Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to define search terms. Use databases like SciFinder and PubMed with filters for publication date (e.g., 2015–2025) and study type (e.g., in vitro, in vivo). Perform citation tracking and risk-of-bias assessments for included studies .

Emerging Research Directions

Q. What novel applications of this compound are emerging in photodynamic therapy?

  • Methodological Answer : Investigate its role as a photosensitizer via singlet oxygen quantum yield measurements. Optimize formulations for targeted delivery using nanoparticle encapsulation (e.g., PLGA nanoparticles) and validate efficacy in 3D tumor spheroid models .

Q. How can machine learning accelerate the discovery of this compound-based inhibitors?

  • Methodological Answer : Train neural networks on public bioactivity datasets (e.g., ChEMBL) to predict inhibition constants (Ki). Validate top candidates with high-throughput screening and crystallography to confirm binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.